N-(2-chlorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
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Description
N-(2-chlorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
N-(2-chlorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide and its derivatives have been explored for their antimicrobial properties. One study synthesized various quinazoline derivatives, demonstrating significant antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Another research focused on synthesizing derivatives of this compound, which showed considerable antimicrobial activity, particularly against certain strains of bacteria (Rajasekaran & Rao, 2015).
Anticancer Potential
Several studies have explored the anticancer potential of this compound derivatives. For instance, Mehta et al. (2019) synthesized derivatives that exhibited significant in vitro anticancer activities and demonstrated promising results in molecular docking studies, indicating potential as anticancer molecules (Mehta et al., 2019). Alagarsamy et al. (2016) reported the synthesis of quinazolinone analogues with broad spectrum antitumor activity, outperforming the positive control 5-FU in some cases (Alagarsamy et al., 2016).
Neuroprotection and Antiviral Effects
Ghosh et al. (2008) studied a novel anilidoquinoline derivative of this compound for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, with promising results in decreasing viral load and increasing survival in infected mice (Ghosh et al., 2008).
Analgesic and Anti-Inflammatory Activities
The compound's derivatives have also been investigated for their potential analgesic and anti-inflammatory activities. Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides, finding that some compounds exhibited potent analgesic and anti-inflammatory activities (Alagarsamy et al., 2015). Similarly, Bhati (2013) synthesized azetidinonyl and thiazolidinonyl quinazolon derivatives, revealing potent anti-inflammatory activity in comparison to phenyl butazone (Bhati, 2013).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-19-14-8-4-2-6-12(14)17(23)21(11)10-16(22)20-15-9-5-3-7-13(15)18/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAQALIATHXZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.